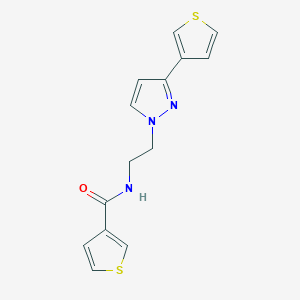

![molecular formula C11H9N3OS B2632868 7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol CAS No. 1144455-32-2](/img/structure/B2632868.png)

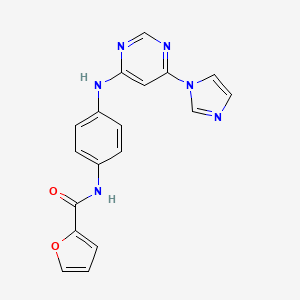

7,9-Dimethylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” is a chemical compound . It’s part of a series of pyrido[2,3-d]pyrimidine derivatives that were designed and synthesized as potential anticonvulsants and antidepressants .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “7,9-Dimethylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidine-4-thiol” can be represented by the SMILES notation:Cc1cc(nc2c1c3c(o2)c4 nnnn4cn3)C . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives include condensation, cyclization, elimination, methylation, and condensation .Wissenschaftliche Forschungsanwendungen

Synthesis of New Heterocyclic Systems

Researchers have developed methods to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, starting from ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates. These compounds exhibit promising antimicrobial activity against Staphylococcus aureus, highlighting their potential in creating new antimicrobial agents (Sirakanyan et al., 2015).

Biological Activities

The biological activities of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been a subject of interest, particularly as phosphodiesterase type 4 (PDE4) inhibitors with the potential to treat asthma and chronic obstructive pulmonary disease (COPD) (Taltavull et al., 2011). Additionally, some derivatives have been synthesized to study their antimicrobial activity, revealing pronounced antimicrobial properties and indicating the significant role of specific substituents in manifesting activity (Sirakanyan et al., 2021).

Synthesis Methods

Innovative synthesis methods for fused furo- and thienopyridines have been developed, producing compounds like 8,8-dimethyl-11-(2-furyl)-7,10-dihydro-8H-pyrano[3″,4″:5′,6′]pyrido[3′,2′:4,5]thieno(furo)[3,2-d]- pyrimidine-4(3H)-ones from 2,2-dimethyltetrahydropyran-4-one. These methods offer new pathways for creating complex heterocyclic compounds with potential applications in drug development (Dabaeva et al., 2019).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial activities of novel pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines and related compounds have been evaluated, with some showing pronounced activities. These studies not only provide insights into the structure-activity relationships but also highlight the potential of these compounds in developing new therapeutic agents (Sirakanyan et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c1-5-3-6(2)14-10-7(5)8-9(15-10)11(16)13-4-12-8/h3-4H,1-2H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMHSEGBVRFEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

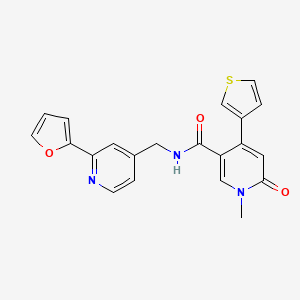

![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

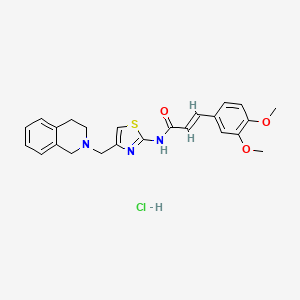

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

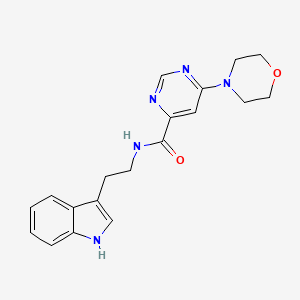

![N-(1-Cyanocyclopropyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2632798.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)

![Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid](/img/structure/B2632807.png)

![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)